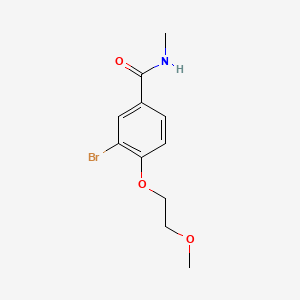![molecular formula C19H22ClN3O4S B4835594 3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4835594.png)
3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide
Vue d'ensemble
Description
3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide, also known as CI-994, is a small molecule that has been extensively studied for its potential as an anticancer agent.
Mécanisme D'action
3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide is a histone deacetylase (HDAC) inhibitor, which means that it blocks the activity of enzymes that remove acetyl groups from histones. Histone acetylation plays a crucial role in gene expression, and HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and physiological effects:
3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that cancer cells need to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, and it has a relatively low toxicity compared to other HDAC inhibitors. However, it has been shown to have limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide. Another area of interest is the combination of 3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide with other anticancer agents to enhance their efficacy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide in humans.
Conclusion:
3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide is a small molecule that has shown promise as an anticancer agent through its inhibition of HDACs. It has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, and to enhance the efficacy of other anticancer agents. While there are limitations to its use in lab experiments, there are several future directions for research on 3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide that could lead to the development of more effective cancer treatments.
Applications De Recherche Scientifique
3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 3-(anilinosulfonyl)-4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-17-7-6-15(19(24)21-8-9-23-10-12-27-13-11-23)14-18(17)28(25,26)22-16-4-2-1-3-5-16/h1-7,14,22H,8-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFLMIZEUBSDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-5-nitrobenzamide](/img/structure/B4835513.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4835514.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4835534.png)
![4-acetyl-1-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4835550.png)
![N-allyl-2-[2-(2-chlorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4835558.png)
![2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine)](/img/structure/B4835563.png)
![2-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4835569.png)
![N-[3-(4-morpholinyl)propyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4835577.png)
![2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)-N-phenylacetamide](/img/structure/B4835585.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4835593.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(3-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4835604.png)
![2-[(2,4,5-trichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4835612.png)

